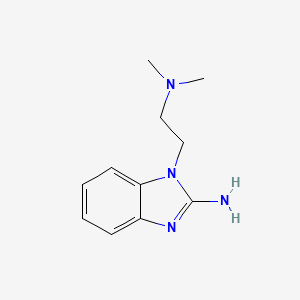

1-(2-Dimethylamino-ethyl)-1H-benzoimidazol-2-ylamine

Description

1-(2-Dimethylamino-ethyl)-1H-benzoimidazol-2-ylamine is a benzimidazole derivative characterized by a dimethylaminoethyl substituent at the 1-position of the benzimidazole core and an amine group at the 2-position. The dimethylaminoethyl group introduces polarity and basicity, which can enhance solubility and influence interactions with biological targets such as enzymes or receptors .

Properties

IUPAC Name |

1-[2-(dimethylamino)ethyl]benzimidazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4/c1-14(2)7-8-15-10-6-4-3-5-9(10)13-11(15)12/h3-6H,7-8H2,1-2H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZILUPJDRTVRYTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C2=CC=CC=C2N=C1N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>30.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24784282 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Dimethylamino-ethyl)-1H-benzoimidazol-2-ylamine typically involves the reaction of 2-aminobenzimidazole with 2-dimethylaminoethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Dimethylamino-ethyl)-1H-benzoimidazol-2-ylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles such as halides, amines, and thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more reduced forms of the compound.

Scientific Research Applications

1-(2-Dimethylamino-ethyl)-1H-benzoimidazol-2-ylamine has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Studied for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.

Medicine: Investigated for its potential therapeutic applications, including as an anticancer agent and in the treatment of parasitic infections.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-Dimethylamino-ethyl)-1H-benzoimidazol-2-ylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

- Biological Interactions: Lipophilic groups (e.g., naphthylmethyl) favor membrane penetration and π-π stacking, while polar groups (e.g., dimethylaminoethyl) may enhance binding to charged residues in enzymes or receptors .

Substituent Variations at the 2-Position

The 2-position commonly hosts functional groups that drive hydrogen bonding or covalent interactions:

Key Observations :

General Method :

Condensation : React 1,2-phenylenediamine with a carbonyl source (e.g., aldehyde or acid) to form the benzimidazole core .

Alkylation: Introduce the dimethylaminoethyl group via nucleophilic substitution using 2-(dimethylamino)ethyl chloride/bromide .

Key Observations :

Key Observations :

- The dimethylaminoethyl group’s basicity may enhance blood-brain barrier penetration, making the target compound a candidate for neurological applications .

- Lipophilic analogs (e.g., naphthylmethyl derivatives) show stronger anticancer activity due to improved cellular uptake .

Biological Activity

1-(2-Dimethylamino-ethyl)-1H-benzoimidazol-2-ylamine is a benzimidazole derivative that has garnered interest for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound exhibits potential as an antimicrobial, antiviral, and anticancer agent, making it a subject of extensive research.

The compound's structure allows it to interact with various biological macromolecules, including enzymes and receptors, which modulates their activity and leads to various biological effects. Its ability to inhibit certain enzymes involved in DNA replication suggests potential anticancer properties.

The mechanism of action for this compound involves:

- Enzyme Inhibition : The compound can inhibit enzymes critical for DNA replication, which is vital for cancer cell proliferation.

- DNA Binding : It has been shown to bind to DNA, particularly at AT-rich sites, which can interfere with DNA-dependent processes .

Antimicrobial Activity

Research indicates that various benzimidazole derivatives exhibit significant antimicrobial properties. For instance:

- Compounds similar to this compound have demonstrated effectiveness against a range of pathogens, including Gram-positive and Gram-negative bacteria .

Antitumor Activity

Studies have shown that this compound displays promising antitumor activity:

- In vitro assays revealed that it effectively inhibited the growth of several cancer cell lines. For example, it showed an IC50 value of 2.12 μM against the A549 lung cancer cell line in 2D assays .

- The compound's efficacy was notably higher in 2D assays compared to 3D assays, indicating a potential difference in drug response based on the assay environment .

Case Studies

Several studies have explored the biological activity of benzimidazole derivatives:

- Anticancer Properties : A study found that a series of benzimidazole derivatives exhibited strong antitumor activity by intercalating into ds-RNA and ct-DNA or binding to the minor groove of AT-DNA . This binding mechanism is crucial for inhibiting DNA-dependent enzymes.

- Antimicrobial Efficacy : Another investigation highlighted that compounds with amidine groups showed significant antimicrobial activity against various pathogens. These compounds were noted for their ability to bind effectively within the minor groove of DNA, enhancing their antimicrobial properties .

Comparative Biological Activity Table

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(2-Dimethylamino-ethyl)-1H-benzoimidazol-2-ylamine, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, benzimidazole cores can be functionalized via alkylation of 2-aminobenzimidazole derivatives with 2-(dimethylamino)ethyl halides. Optimization includes solvent selection (e.g., DMF or acetonitrile), temperature control (60–80°C), and catalyst use (e.g., K₂CO₃). Yield improvements are achieved through iterative adjustment of stoichiometry and reaction time, as demonstrated in analogous benzimidazole syntheses . Parallel purification via column chromatography or recrystallization ensures purity .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns and amine proton environments. For example, the dimethylamino group shows a singlet at δ ~2.2 ppm .

- Infrared Spectroscopy (IR) : Identifies N-H stretches (~3400 cm⁻¹) and aromatic C=C vibrations (1600–1450 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- Elemental Analysis : Ensures purity by matching experimental and theoretical C, H, N percentages .

Q. How can researchers evaluate the biological activity of this compound in preliminary assays?

- Methodological Answer : Initial screens include:

- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine minimum inhibitory concentrations (MICs) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

- Enzyme Inhibition : Fluorometric or colorimetric assays targeting kinases or proteases, with dose-response curves .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced target affinity?

- Methodological Answer :

- Molecular Docking : Tools like AutoDock Vina predict binding modes to receptors (e.g., kinases). For example, docking studies of similar benzimidazoles revealed hydrogen bonding with active-site residues, informing substituent modifications .

- Quantum Chemical Calculations : DFT optimizations (e.g., B3LYP/6-31G*) calculate electronic properties (HOMO-LUMO gaps) to correlate with reactivity .

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to prioritize stable derivatives .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Meta-Analysis : Cross-reference data from diverse assays (e.g., antimicrobial vs. cytotoxicity) to identify off-target effects .

- Isosteric Replacement : Swap dimethylaminoethyl with morpholinoethyl groups to test electronic vs. steric contributions .

- Free-Wilson Analysis : Deconstruct activity contributions of substituents using regression models .

Q. How can integrated computational-experimental workflows optimize reaction conditions?

- Methodological Answer :

- Reaction Path Screening : Quantum mechanics (QM) identifies low-energy pathways for key steps (e.g., alkylation vs. elimination) .

- DoE (Design of Experiments) : Multi-factor optimization (temperature, solvent polarity) via response surface methodology .

- Machine Learning : Train models on historical reaction data to predict optimal catalysts or solvents .

Q. What advanced techniques elucidate the compound’s mechanism of action in biological systems?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kₐ, k𝒹) to purified targets .

- CRISPR-Cas9 Knockout Models : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .

- Metabolomics : LC-MS profiles cellular metabolites post-treatment to map pathway disruptions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.